Cas no 83151-90-0 (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one structure](https://it.kuujia.com/scimg/cas/83151-90-0x500.png)
83151-90-0 structure
Nome del prodotto:2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one (non-preferred name)
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one (non-p
- Isocarlinoside
- Luteolin 6-C-arabinosyl-8-C-glucoside
- Luteolin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucopyranoside
- 6-α-L-Arabinopyranosyl-2-(3,4-dihydroxyphenyl)-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- 6-C-α-L-Arabinopyranosylluteolin 8-C-β-D-glucopyranoside
- Luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside
- 6-Arabinosyl-8-glucosylluteolin
- 6-a-L-Arabinopyranosyl-2-(3,4-dihydroxyphenyl)-8-b-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one, 9CI
- 6-Arabinopyranosyl-8-glucopyranosyl-3',4',5,7-tetrahydroxyflavone
- 6-Arabinopyranosyl-8-glucopyranosylluteolin
- 35927-39-0
- FT-0774663
- 2-(3,4-Dihydroxyphenyl)-8-beta-D-glucopyranosyl-5,7-dihydroxy-6-beta-D-xylopyranosyl-4H-1-benzopyran-4-one
- Q27145399
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl]-4H-chromen-4-one
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
- luteolin 6-C-arabinoside 8-C-glucoside
- Luteolin-6-C-arabinoside-8-C-glucoside
- HY-N8803
- CHEBI:75566
- 83151-90-0
- CS-0149100
- 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin
- luteolin 6-C-beta-arabinoside 8-C-beta-glucoside
- AKOS040761874
- DTXSID001317456
- FS-8211
- Lucenin 1
- HY-N12062
- CS-0891244
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
-
- Inchi: 1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
- Chiave InChI: WYYFCTVKFALPQV-VYUBKLCTSA-N
- Sorrisi: OC1C([C@@H]2OC[C@H](O)[C@H](O)[C@H]2O)=C(O)C2C(C=C(C3C=CC(O)=C(O)C=3)OC=2C=1[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
Proprietà calcolate
- Massa esatta: 580.14282018 g/mol
- Massa monoisotopica: 580.14282018 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 41
- Conta legami ruotabili: 4
- Complessità: 979
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 580.5
- Superficie polare topologica: 267
- XLogP3: -2.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.825±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,38 g/l) (25°C),
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4270-5 mg |
Isocarlinoside |
83151-90-0 | 98% | 5mg |
¥ 5,230 | 2023-07-11 | |
TargetMol Chemicals | TN4270-1 mL * 10 mM (in DMSO) |
Isocarlinoside |
83151-90-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 8800 | 2023-09-15 | |
A2B Chem LLC | AH55161-5mg |
Isocarlinoside |
83151-90-0 | ≥98% | 5mg |
$844.00 | 2024-04-19 | |
ChemFaces | CFN95092-5mg |
Isocarlinoside |
83151-90-0 | >=98% | 5mg |
$318 | 2023-09-19 | |
ChemFaces | CFN95092-5mg |
Isocarlinoside |
83151-90-0 | >=98% | 5mg |
$398 | 2021-07-22 | |
TargetMol Chemicals | TN4270-5mg |
Isocarlinoside |
83151-90-0 | 5mg |
¥ 7000 | 2024-07-20 | ||
TargetMol Chemicals | TN4270-1 ml * 10 mm |
Isocarlinoside |
83151-90-0 | 1 ml * 10 mm |
¥ 8800 | 2024-07-20 |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one Letteratura correlata
-
Zhimei Li,Yiyuan Zhang,Lixia Chen,Hua Li Food Funct. 2018 9 3018
83151-90-0 (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one) Prodotti correlati
- 2227886-81-7((1R)-2-amino-1-(quinolin-6-yl)ethan-1-ol)
- 95211-71-5(11-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),5-trien-3-one)
- 351857-82-4(1-(6-Methyl1,3thiazolo3,2-b1,2,4triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone)
- 2171760-27-1(4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidobutanoic acid)
- 2061980-48-9(2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride)
- 2034244-35-2(N-[(4-methoxythian-4-yl)methyl]naphthalene-1-carboxamide)
- 17124-80-0(2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-amine)
- 2229251-09-4(4-(2,4,5-trimethoxyphenyl)-1H-pyrazole)
- 1806442-03-4(1-Bromo-1-(2-(bromomethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 1261894-65-8(5-(3-Aminocarbonylphenyl)-3-methylphenol)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
